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Compound of Interest

Compound Name: cis-4-Methyl-2-hexene

Cat. No.: B11997922

This guide provides a comprehensive overview of the spectroscopic data for cis-4-Methyl-2-
hexene, tailored for researchers, scientists, and professionals in drug development. It includes
detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these
techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for cis-4-Methyl-2-
hexene.

Table 1: 13C NMR Spectroscopic Data for cis-4-Methyl-2-hexene[1]

Chemical Shift (ppm) Intensity Assignment
137.17 905 C-3
122.38 1000 C-2

Note: Further peaks are expected for the other carbon atoms (C1, C4, C5, C6, and the methyl
group on C4), but were not explicitly listed in the available public data.

Table 2: Predicted *H NMR Spectroscopic Data for cis-4-Methyl-2-hexene
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Predicted Chemical o Coupling Constant
Protons . Multiplicity
Shift (ppm) (9
JH2-H3 =10-12 Hz
Hon C2 ~5.4-55 Doublet of Quartets )
(cis), JH2-H1 = 7 Hz
. JH3-H2 = 10-12 Hz
Hon C3 ~5.2-54 Doublet of Quintets )
(cis), JH3-H4 = 7 Hz
Hon C4 ~2.2-24 Multiplet
CHsonC4 ~1.0 Doublet JCH3-H4 =7 Hz
CHz0n C5 ~1.3-14 Multiplet
CHs on C6 ~0.9 Triplet JCH3-H5 =7 Hz
CHs on C1 ~1.6-1.7 Doublet JCH3-H2 =7 Hz

Note: These are predicted values based on typical chemical shifts for protons in similar
chemical environments. Alkene protons typically appear in the 4.6-5.9 ppm range.[2][3]

Table 3: IR Spectroscopy Data for Alkenes

Typical Wavenumber

Vibrational Mode Intensity
(cm™)

=C-H Stretch 3100 - 3000 Medium

C=C Stretch (cis) 1660 - 1630 Medium

=C-H Bend (cis) ~690 Strong

C-H Stretch (alkane) < 3000 Strong

Note: This table provides the general characteristic absorption bands for cis-alkenes.[2][4][5][6]
The NIST WebBook provides a gas-phase IR spectrum for a mixture of cis- and trans-4-Methyl-
2-hexene.[7]

Table 4: Mass Spectrometry Data for (Z)-4-Methyl-2-hexene
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miz Relative Intensity Fragmentation

98 ~25% Molecular lon [M]*

83 ~30% [M - CHs]*

69 ~75% [M - CzHs]* (Allylic cation)

[M - CsH7]* (Resonance-

55 ~100% (Base Peak) N ]
stabilized cation)

41 ~80% [CsHs]+

Note: Data is interpreted from the mass spectrum available in the NIST WebBook for (Z)-4-
Methyl-2-hexene.[8] The fragmentation of alkenes often involves the formation of stable allylic
cations.[9][10]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for acquiring a *H NMR spectrum.[11]
e Sample Preparation:

o Accurately weigh 5-25 mg of the cis-4-Methyl-2-hexene sample.

o Dissolve the sample in a suitable deuterated solvent (e.g., CDCIs) in a clean, dry NMR
tube to a depth of approximately 4-5 cm.

o Cap the NMR tube and ensure the sample is fully dissolved, using a vortex mixer if

necessary.
o Data Acquisition:

o Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
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o The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic
field.

o An automated shimming process is performed to optimize the magnetic field homogeneity.
Manual shimming may be required for high resolution.

o The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., H).

o Set standard acquisition parameters, including pulse angle (e.g., 30° or 90°), acquisition
time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans
(typically 8-16 for sufficient signal-to-noise).

o Initiate the data acquisition.

» Data Processing:

[e]

The resulting Free Induction Decay (FID) is subjected to a Fourier transform to generate
the frequency-domain spectrum.

[e]

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

o

The baseline of the spectrum is corrected to be flat.

[¢]

The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at
0 ppm).

[¢]

The signals are integrated to determine the relative number of protons.
2.2. Infrared (IR) Spectroscopy

This protocol describes the analysis of a liquid sample as a neat liquid.[12]
e Sample Preparation:

o Place one to two drops of the neat liquid sample of cis-4-Methyl-2-hexene onto a salt
plate (e.g., NaCl or KBr).

o Place a second salt plate on top of the first to create a thin liquid film between the plates.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.benchchem.com/product/b11997922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11997922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition:
o Place the salt plate assembly into the sample holder of the IR spectrometer.

o Acquire a background spectrum of the empty spectrometer to account for atmospheric
CO2 and H20.

o Acquire the sample spectrum. The instrument passes infrared radiation through the
sample, and the detector measures the amount of light transmitted at each wavenumber.

» Data Processing:

o The instrument software automatically subtracts the background spectrum from the
sample spectrum.

o The resulting spectrum shows the absorbance or transmittance as a function of
wavenumber (cm™1).

o Identify the characteristic absorption bands corresponding to the functional groups present
in the molecule.

2.3. Mass Spectrometry (MS)

This protocol outlines the general procedure for Electron lonization (EI) Mass Spectrometry.[13]
[14]

o Sample Introduction and lonization:

o Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it
is vaporized in a high vacuum environment (typically 10-> to 108 torr).[13]

o The gaseous molecules are bombarded with a high-energy electron beam (typically 70
eV), causing the ejection of an electron from the molecule to form a molecular ion (a
radical cation).[14]

e Mass Analysis:
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o The molecular ion and any fragment ions formed are accelerated by an electric field into a
mass analyzer.

o In the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are separated
based on their mass-to-charge ratio (m/z).

e Detection:
o The separated ions are detected by an electron multiplier or similar detector.

o The detector generates a signal that is proportional to the number of ions at each m/z
value.

o The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most
intense peak is designated as the base peak with a relative abundance of 100%.[13]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of cis-
4-Methyl-2-hexene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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